4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds can interact with various biological targets, including enzymes and receptors . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of pharmaceuticals .
Mode of Action
Nitroaromatic compounds are often reduced to reactive intermediates that can form covalent bonds with biological macromolecules . The trifluoromethyl group can enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Nitroaromatic compounds can interfere with various cellular processes, including dna synthesis and energy metabolism .
Pharmacokinetics
Nitroaromatic compounds are generally well-absorbed and widely distributed in the body . The trifluoromethyl group can enhance the metabolic stability of the compound .
Result of Action
Nitroaromatic compounds can induce oxidative stress and dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl. For example, the compound’s solubility can be affected by the pH and temperature of the environment . The presence of other substances can also influence the compound’s absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 4’-(trifluoromethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed
Reduction: 4-Amino-4’-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can influence the compound’s interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,1’-biphenyl: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.
4-Trifluoromethyl-1,1’-biphenyl:
4-Amino-4’-(trifluoromethyl)-1,1’-biphenyl: A reduction product of 4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl with different chemical properties.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 4-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced lipophilicity. These characteristics make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKRIGVTQBRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457697 | |
Record name | 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-34-7 | |
Record name | 4-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80245-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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